molecular formula C17H18N4O4S B2953928 N1-allyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899994-58-2

N1-allyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No. B2953928
CAS RN: 899994-58-2
M. Wt: 374.42
InChI Key: POVIFFJJUPRBRP-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structures common in organic chemistry, including an allyl group (a carbon chain attached via a double bond), a tolyl group (a methyl-substituted phenyl group), a thieno group (a sulfur-containing heterocycle), and a pyrazole group (a nitrogen-containing heterocycle) .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Pyrazole derivatives, for example, have a five-membered ring with two adjacent nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, compounds with these functional groups could exhibit properties like nonpolarity and hydrophobicity (for tolyl groups) , and variable acidity or basicity (for pyrazole derivatives) .

Scientific Research Applications

Organic Dye-Sensitized Solar Cells (DSSCs)

The compound’s structure suggests potential use as an intermediate in the synthesis of organic dyes for DSSCs. These solar cells are promising for transforming solar energy due to their low cost and ease of manufacture. The compound could serve as a donor–π spacer–acceptor (D–π–A) dye, which is crucial for the design of efficient DSSCs .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. Pyrazole derivatives, in particular, are a focus of ongoing research due to their versatility and wide range of applications .

properties

IUPAC Name

N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-3-8-18-16(22)17(23)19-15-13-9-26(24,25)10-14(13)20-21(15)12-6-4-11(2)5-7-12/h3-7H,1,8-10H2,2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVIFFJJUPRBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-allyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

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